![molecular formula C22H21NO6S B2965027 3-[2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one CAS No. 337353-49-8](/img/structure/B2965027.png)
3-[2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one
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Overview
Description
3-[2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one is a complex organic compound that features a unique combination of a chromenone core and a thiazolidine ring, along with a trimethoxyphenyl group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiazolidine ring: This can be achieved by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source.
Attachment of the trimethoxyphenyl group:
Coupling with the chromenone core: The final step involves coupling the thiazolidine intermediate with the chromenone core under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups being replaced, but may include the use of bases, acids, or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
3-[2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties, make it a subject of interest in biological research.
Medicine: Due to its potential therapeutic effects, it is studied for its use in drug development.
Industry: The compound’s unique chemical properties may make it useful in various industrial applications, such as in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and may exhibit similar biological activities.
Thiazolidine derivatives: Compounds with a thiazolidine ring can have comparable chemical properties and reactivity.
Chromenone derivatives: These compounds share the chromenone core and may have similar applications in medicinal chemistry.
Uniqueness
What sets 3-[2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one apart is the combination of these three distinct moieties in a single molecule, which can result in unique biological activities and chemical properties not observed in simpler analogs.
Biological Activity
The compound 3-[2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]-2H-chromen-2-one represents a novel hybrid structure combining thiazolidine and coumarin moieties. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that integrates a thiazolidine ring with a chromenone moiety. The presence of the 2,4,5-trimethoxyphenyl group is significant for its biological activity.
Recent studies have indicated that compounds similar to this structure exhibit antiproliferative activity by targeting microtubule dynamics. Specifically, they bind to the colchicine site of tubulin polymerization, disrupting normal microtubule function and leading to cell cycle arrest and apoptosis in cancer cells .
Key Findings:
- Inhibition of Topoisomerases : The compound was found to inhibit human topoisomerases I and II (hTopos I and II), which are crucial for DNA replication and transcription. This inhibition was demonstrated through enzymatic assays .
- Induction of Apoptosis : The most active derivatives induced apoptosis in MCF-7 breast cancer cells by activating caspases 2, 3, and 8 without causing mitochondrial depolarization .
Biological Activity Data
The following table summarizes the biological activities observed for the compound and its analogs:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
3e | MCF-7 | 0.5 | Topoisomerase inhibition, apoptosis |
7e | MCF-7 | 0.8 | Topoisomerase I & II inhibition |
7c | MDA-MB-231 | 1.0 | Topoisomerase II inhibition |
7b | A2058 | 0.9 | Microtubule disruption |
Case Studies
- MCF-7 Cell Line Study : In a study evaluating the effects on MCF-7 cells, compounds derived from thiazolidine scaffolds exhibited significant antiproliferative effects with IC50 values in the low micromolar range. The most potent compound (3e) led to substantial cancer cell death through intrinsic apoptotic pathways .
- In Vivo Efficacy : Further investigations demonstrated that these compounds were less cytotoxic to normal mammary epithelial cells compared to standard chemotherapeutics like colchicine and ellipticine, suggesting a favorable therapeutic window .
Properties
IUPAC Name |
3-[2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6S/c1-26-17-12-19(28-3)18(27-2)11-14(17)21-23(8-9-30-21)20(24)15-10-13-6-4-5-7-16(13)29-22(15)25/h4-7,10-12,21H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWJJNYHYCJYFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2N(CCS2)C(=O)C3=CC4=CC=CC=C4OC3=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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